4-[(5-{[2-(3-methylphenoxy)ethyl]sulfanyl}-4-phenyl-4H-1,2,4-triazol-3-yl)methyl]morpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(5-{[2-(3-methylphenoxy)ethyl]sulfanyl}-4-phenyl-4H-1,2,4-triazol-3-yl)methyl]morpholine is a complex organic compound that belongs to the class of triazole derivatives This compound is characterized by its unique structure, which includes a triazole ring, a phenyl group, and a morpholine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(5-{[2-(3-methylphenoxy)ethyl]sulfanyl}-4-phenyl-4H-1,2,4-triazol-3-yl)methyl]morpholine typically involves multiple steps. One common synthetic route starts with the preparation of the triazole ring, followed by the introduction of the phenyl and morpholine groups. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine and an appropriate nitrile compound.
Introduction of the Phenyl Group: The phenyl group is typically introduced via a nucleophilic substitution reaction.
Attachment of the Morpholine Moiety: The final step involves the attachment of the morpholine group through a condensation reaction.
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve scalability. The use of automated systems can also enhance the efficiency and reproducibility of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
4-[(5-{[2-(3-methylphenoxy)ethyl]sulfanyl}-4-phenyl-4H-1,2,4-triazol-3-yl)methyl]morpholine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles or electrophiles, depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Scientific Research Applications
4-[(5-{[2-(3-methylphenoxy)ethyl]sulfanyl}-4-phenyl-4H-1,2,4-triazol-3-yl)methyl]morpholine has a wide range of scientific research applications:
Medicinal Chemistry: This compound has potential as a pharmacophore in the development of new drugs, particularly for its antimicrobial and anticancer properties.
Materials Science: It can be used in the synthesis of advanced materials, such as polymers and nanomaterials, due to its unique structural features.
Biological Research: The compound can be used as a probe to study various biological processes and pathways.
Industrial Applications:
Mechanism of Action
The mechanism of action of 4-[(5-{[2-(3-methylphenoxy)ethyl]sulfanyl}-4-phenyl-4H-1,2,4-triazol-3-yl)methyl]morpholine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects.
Comparison with Similar Compounds
Similar Compounds
4-Phenyl-4H-1,2,4-triazole: A simpler triazole derivative with similar structural features.
Morpholine: A common heterocyclic compound used in various chemical syntheses.
Phenylmorpholine: A compound that combines the phenyl and morpholine moieties.
Uniqueness
4-[(5-{[2-(3-methylphenoxy)ethyl]sulfanyl}-4-phenyl-4H-1,2,4-triazol-3-yl)methyl]morpholine is unique due to its combination of a triazole ring, phenyl group, and morpholine moiety. This unique structure imparts specific chemical and biological properties that are not observed in simpler compounds.
Properties
IUPAC Name |
4-[[5-[2-(3-methylphenoxy)ethylsulfanyl]-4-phenyl-1,2,4-triazol-3-yl]methyl]morpholine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N4O2S/c1-18-6-5-9-20(16-18)28-14-15-29-22-24-23-21(17-25-10-12-27-13-11-25)26(22)19-7-3-2-4-8-19/h2-9,16H,10-15,17H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YJIZLUMEUDLXKI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCCSC2=NN=C(N2C3=CC=CC=C3)CN4CCOCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.